molecular formula C7H14OS B3433242 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one CAS No. 1803600-23-8

1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one

Cat. No.: B3433242
CAS No.: 1803600-23-8
M. Wt: 146.25 g/mol
InChI Key: SNKOMIUCBSMOMJ-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one is a thioether-functionalized ketone with the molecular formula C₇H₁₄OS and a molecular weight of 146.25 g/mol. Its structure comprises a 2,2-dimethylpropyl (neopentyl) group linked via a sulfanyl (-S-) moiety to the carbonyl carbon of ethanone. The neopentyl group introduces significant steric bulk, which influences the compound’s reactivity and physical properties.

Properties

IUPAC Name

S-(2,2-dimethylpropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOMIUCBSMOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243520
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-23-8
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2,2-dimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylthiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted ethanones.

Scientific Research Applications

1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the construction of various functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes or inhibiting microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one ()
  • Structure: Aromatic phenyl ring substituted with a sulfanyl-linked 2,2-difluoroethyl group and ethanone.
  • Molecular Weight : 216.25 g/mol.
  • Physical State : Liquid at room temperature.
  • Key Differences: The aromatic phenyl ring in ’s compound contrasts with the aliphatic neopentyl group in the target compound. The target’s steric hindrance from the neopentyl group may reduce reactivity compared to the less hindered difluoroethyl analog.
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one ()
  • Structure: Contains a chlorophenylsulfanyl group and a morpholine ring attached to ethanone.
  • Molecular Weight : 271.76 g/mol.
  • Key Differences: The morpholine ring introduces basicity and hydrogen-bonding capacity, absent in the target compound.
Sulfonyl Analogs ()
  • Examples : 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (mp 57–58°C) and 1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one (mp 69–70°C).
  • Key Differences: Sulfonyl (-SO₂-) vs. Sulfanyl (-S-): Sulfonyl groups are strong electron-withdrawing groups (EWGs), increasing carbonyl electrophilicity, whereas sulfanyl groups are weaker EWGs or mild electron donors. Physical State: Sulfonyl analogs are solids with higher melting points due to increased polarity and intermolecular forces.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Physical State Melting Point (°C) Key Features
1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one 146.25 Sulfanyl, Neopentyl, Ketone Not reported Not reported High steric hindrance
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one 216.25 Sulfanyl, Difluoroethyl, Aromatic Liquid N/A Fluorine-induced polarity
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one 271.76 Sulfanyl, Chlorophenyl, Morpholine Not reported Not reported Basic morpholine group
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one 252.34 Sulfonyl, Cyclopropyl, Aromatic Solid 57–58 High polarity, crystalline

Biological Activity

1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one is an organic compound notable for its sulfanyl group attached to an ethanone backbone. Its chemical structure allows it to participate in various biological activities, particularly as a potential antimicrobial and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and applications in medicine and industry.

Chemical Structure

The compound can be represented as follows:

C7H14OS\text{C}_7\text{H}_{14}\text{OS}

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Reaction with Ethanoyl Chloride : The most common method involves reacting 2,2-dimethylpropylthiol with ethanoyl chloride in the presence of a base like pyridine. This reaction typically occurs under mild conditions and yields high-purity products .

Industrial Production

In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Purification steps such as distillation or recrystallization are often incorporated to achieve desired specifications .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve the formation of reactive intermediates that can disrupt cellular processes in microorganisms .

Case Studies

  • Antifungal Activity : In a study investigating various sulfanyl compounds, this compound demonstrated notable efficacy against specific fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Antimicrobial Effects : Another investigation highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The sulfanyl group can undergo oxidation or substitution reactions that lead to the formation of reactive species capable of inhibiting essential cellular functions .

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
1-[(2,2-Dimethylpropyl)sulfanyl]propan-1-onePropanone BackboneSimilar structure but different carbon chain length
1-[(2,2-Dimethylpropyl)sulfanyl]butan-1-oneButanone BackboneLonger carbon chain; potential for different activity
This compoundEthanol BackboneUnique combination of sulfanyl group and ethanone

This table illustrates how this compound stands out due to its specific structural features that contribute to its distinct chemical properties.

Pharmacological Potential

The compound is being explored for its potential use in drug development. Its ability to act as a precursor for pharmacologically active compounds positions it as a candidate for further research in medicinal chemistry .

Industrial Applications

Beyond its biological applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and resins. Its versatility makes it valuable across various industries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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